

# The Advent and Evolution of Nitroxazepine (Sintamil) in India: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Nitroxazepine hydrochloride |           |
| Cat. No.:            | B101019                     | Get Quote |

Mumbai, India - Introduced in 1982 by the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis), nitroxazepine, marketed under the brand name Sintamil, marked a significant addition to the therapeutic arsenal for depression and nocturnal enuresis in India.[1] As a member of the tricyclic antidepressant (TCA) class, nitroxazepine's development and introduction in the Indian market reflected the global advancements in psychopharmacology at the time. This technical guide delves into the history, development, and pharmacological profile of nitroxazepine, with a specific focus on its journey within the Indian subcontinent.

## A Historical Perspective: The Introduction of a New Antidepressant to India

The 1980s represented a period of growth and modernization for the Indian pharmaceutical industry. The regulatory landscape was governed by the Drugs and Cosmetics Act of 1940 and its accompanying rules. The Central Drugs Standard Control Organisation (CDSCO) was the primary body responsible for the approval of new drugs. While specific details of nitroxazepine's approval in 1982 are not readily available in public archives, the process would have involved the submission of extensive data on its chemistry, manufacturing, and control (CMC), preclinical studies, and clinical trial results to the DCGI for evaluation of its safety and efficacy.

Ciba-Geigy, with its established presence in India, played a pivotal role in the introduction of nitroxazepine. The company's research and development efforts, although globally driven, had



a significant impact on making modern psychotropic medications available to the Indian population.

## Pharmacological Profile: A Serotonin-Norepinephrine Reuptake Inhibitor

Nitroxazepine exerts its therapeutic effects primarily by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] This mechanism of action is characteristic of many tricyclic antidepressants.

#### **Mechanism of Action**

In the presynaptic neuron, nitroxazepine blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This inhibition prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration of these neurotransmitters. The elevated levels of serotonin and norepinephrine enhance neurotransmission, which is believed to be the primary mechanism for alleviating depressive symptoms.

Beyond its primary SNRI activity, nitroxazepine, like other TCAs, interacts with a range of other receptors, which contributes to both its therapeutic effects and its side effect profile. These include:

- Histamine H1 receptors: Blockade of these receptors can lead to sedation and weight gain.
- Muscarinic acetylcholine receptors: Antagonism of these receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[2]
- Alpha-adrenergic receptors: Interaction with these receptors can contribute to orthostatic hypotension.

The multi-receptor activity of nitroxazepine underscores its complex pharmacological profile.





Click to download full resolution via product page

Simplified signaling pathway of Nitroxazepine (Sintamil).

# Clinical Development in India: Pharmacokinetics and Efficacy

A key study published in the Indian Journal of Psychiatry in 1991 provides valuable insights into the pharmacokinetics and clinical efficacy of nitroxazepine in Indian patients with depression.[4] [5][6]

### **Experimental Protocol: A 1991 Pharmacokinetic Study**

Study Design: A pharmacokinetic study was conducted on 10 depressed patients (diagnosed according to DSM-III-R criteria) over a period of 6 weeks.[4][5][6]

Dosage Regimen: Patients were initiated on a dose of 75 mg of **nitroxazepine hydrochloride**, which was titrated up to 225 mg over the course of the study.[4][5][6]

Data Collection:



- Plasma Levels: Plasma concentrations of nitroxazepine and its metabolites (desmethyl, Novide, and carboxylic acid) were measured at various time points.[4][5][6]
- Clinical Efficacy: The Hamilton Rating Scale for Depression (HDRS) was used to assess the antidepressant efficacy.[4][5][6]
- Tolerability: Unwanted effects were monitored throughout the study.[4][5][6]

Analytical Method: High-Pressure Liquid Chromatography (HPLC) was employed to measure the plasma levels of nitroxazepine and its metabolites.[6]



Click to download full resolution via product page



Workflow of the 1991 Indian pharmacokinetic study on Nitroxazepine.

### **Summary of Quantitative Data**

The 1991 study yielded important quantitative data on the plasma levels and clinical response to nitroxazepine in Indian patients.

| Dosage and Duration | Mean Plasma Nitroxazepine<br>Level (± SEM)                                                            | Clinical Outcome (HDRS<br>Score)                                        |
|---------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Day 1 (75 mg)       | 47.0 ± 7.3 ng/mL[4][5][6]                                                                             | Baseline: 31.2 (mean)[6]                                                |
| Day 7 (150 mg)      | 129.84 ± 24.6 ng/mL[4][5][6]                                                                          | -                                                                       |
| Day 14 to 42        | Maintained between 176.5<br>ng/mL to 251 ng/mL<br>(nitroxazepine and des-methyl<br>metabolites)[4][5] | Steady reduction; ~50% reduction by 6 weeks (mean score: 15.5)[4][5][6] |

Note: The study reported large interindividual variations in plasma levels.[4][5]

Another clinical trial comparing Sintamil with Doxepin in depressed patients found that after four weeks, 80% of patients on Sintamil showed more than a 75% reduction in their total global score, compared to 35% of patients on Doxepin.[7] This study also noted that Sintamil was particularly effective in controlling symptoms of self-reproach, guilt, agitation, and social withdrawal.[7]

### **Adverse Effects and Tolerability**

Clinical studies in India have provided data on the side effect profile of nitroxazepine. One comparative trial with Doxepin reported that no patients on Sintamil complained of unwanted effects, while one-fourth of the patients on Doxepin experienced side effects such as dryness of mouth, giddiness, and drowsiness.[7] This suggests a favorable tolerability profile for nitroxazepine compared to some other TCAs. However, like other TCAs, potential side effects can include anticholinergic effects, orthostatic hypotension, and sedation.[2]

#### Conclusion



Nitroxazepine (Sintamil) has been a part of the Indian psychiatric pharmacopeia for over four decades. Its introduction by Ciba-Geigy in 1982 provided an important therapeutic option for the management of depression. Pharmacokinetic and clinical studies conducted in India have demonstrated its efficacy and a generally favorable tolerability profile in the Indian population. As a serotonin-norepinephrine reuptake inhibitor with a complex receptor binding profile, nitroxazepine's legacy is intertwined with the evolution of psychopharmacology in India. Further research into its long-term outcomes and comparative effectiveness with newer antidepressants in the Indian context would be beneficial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nitroxazepine Wikipedia [en.wikipedia.org]
- 2. What is Nitroxazepine hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Nitroxazepine hydrochloride? [synapse.patsnap.com]
- 4. Pharmacokinetics of nitroxazepine in depressed patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHARMACOKINETICS OF NITROXAZEPINE IN DEPRESSED PATIENTS PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Advent and Evolution of Nitroxazepine (Sintamil) in India: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101019#history-and-development-of-nitroxazepine-sintamil-in-india]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com